molecular formula C21H29NO2 B3846502 (3,8,8-trimethyl-1,2,3,4,5,6,7,8-octahydro-2-naphthalenyl)methyl phenylcarbamate

(3,8,8-trimethyl-1,2,3,4,5,6,7,8-octahydro-2-naphthalenyl)methyl phenylcarbamate

Cat. No. B3846502
M. Wt: 327.5 g/mol
InChI Key: KAQLIWBOUVGKDQ-UHFFFAOYSA-N
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Description

The compound is a carbamate derivative of a trimethylated octahydro-2-naphthalenyl group. Carbamates are organic compounds derived from carbamic acid and are often used in pesticides and fungicides . The octahydro-2-naphthalenyl group is a polycyclic hydrocarbon group derived from naphthalene, a common compound in mothballs .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the polycyclic octahydro-2-naphthalenyl group and the carbamate group. Unfortunately, without more specific information or a detailed study, it’s difficult to provide an accurate analysis of the molecular structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of functional groups. Factors such as polarity, molecular weight, and the presence of aromatic rings would all influence its properties .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s used as a pesticide, it might inhibit the action of certain enzymes in pests, leading to their death .

Safety and Hazards

Carbamates are often used in pesticides and can be toxic or hazardous depending on their specific structure and the organisms they come into contact with . Proper handling and disposal would be essential.

Future Directions

The future directions for research into this compound would likely depend on its intended applications. If it has potential uses in agriculture or medicine, for example, research might focus on improving its effectiveness, reducing its toxicity, or finding more efficient synthesis methods .

properties

IUPAC Name

(3,8,8-trimethyl-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl)methyl N-phenylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO2/c1-15-12-16-8-7-11-21(2,3)19(16)13-17(15)14-24-20(23)22-18-9-5-4-6-10-18/h4-6,9-10,15,17H,7-8,11-14H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAQLIWBOUVGKDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(CC1COC(=O)NC3=CC=CC=C3)C(CCC2)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3,8,8-trimethyl-1,2,3,4,5,6,7,8-octahydro-2-naphthalenyl)methyl phenylcarbamate
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(3,8,8-trimethyl-1,2,3,4,5,6,7,8-octahydro-2-naphthalenyl)methyl phenylcarbamate
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(3,8,8-trimethyl-1,2,3,4,5,6,7,8-octahydro-2-naphthalenyl)methyl phenylcarbamate
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(3,8,8-trimethyl-1,2,3,4,5,6,7,8-octahydro-2-naphthalenyl)methyl phenylcarbamate
Reactant of Route 5
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(3,8,8-trimethyl-1,2,3,4,5,6,7,8-octahydro-2-naphthalenyl)methyl phenylcarbamate
Reactant of Route 6
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(3,8,8-trimethyl-1,2,3,4,5,6,7,8-octahydro-2-naphthalenyl)methyl phenylcarbamate

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